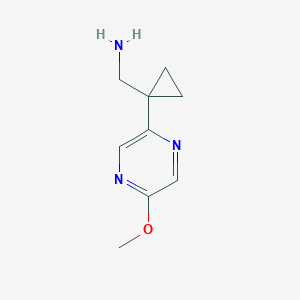
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is characterized by the presence of a methoxypyrazine ring attached to a cyclopropylmethanamine moiety
Preparation Methods
The synthesis of (1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine involves several steps. One common synthetic route includes the following steps :
Formation of the Methoxypyrazine Ring: The methoxypyrazine ring can be synthesized through the reaction of appropriate starting materials under specific conditions. This step often involves the use of reagents such as methanol and pyrazine derivatives.
Cyclopropylation: The methoxypyrazine ring is then subjected to cyclopropylation, where a cyclopropyl group is introduced. This step typically requires the use of cyclopropyl halides and a suitable base.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using amine sources.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in areas such as oncology and neurology.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanamine can be compared with other similar compounds, such as :
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)methanol: This compound differs by having a hydroxyl group instead of a methanamine group. It may exhibit different reactivity and applications.
(1-(5-Methoxypyrazin-2-YL)cyclopropyl)ethanamine: This compound has an ethyl group instead of a methanamine group. It may have different biological and chemical properties.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
[1-(5-methoxypyrazin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
InChI Key |
YHYMLIAYRWIQAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


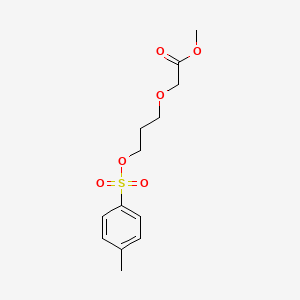
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
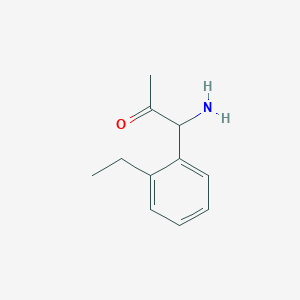
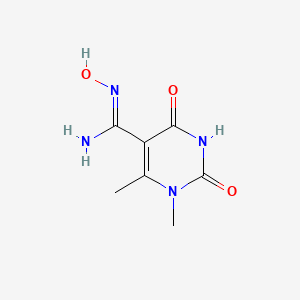
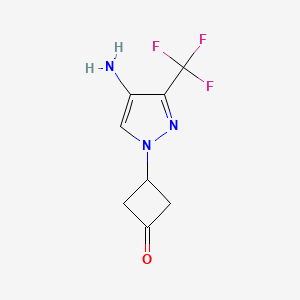
![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)

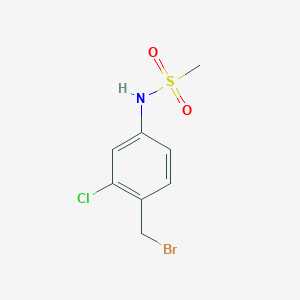
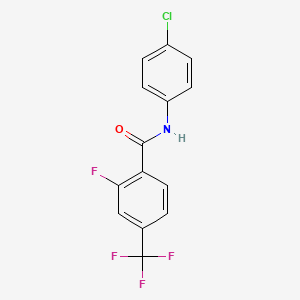
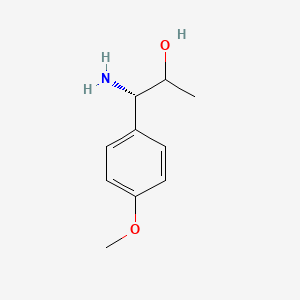
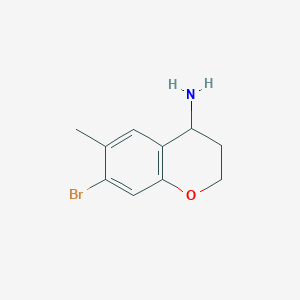
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

